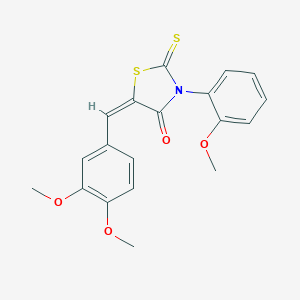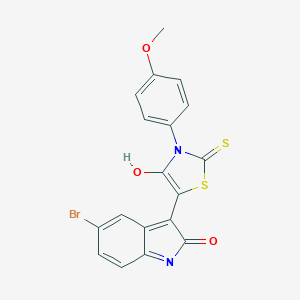![molecular formula C12H16Cl3N3O2 B382071 2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B382071.png)
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide is a complex organic compound with the molecular formula C11H14Cl3N3OS. This compound is notable for its unique structure, which includes a pyrimidine ring and multiple chlorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the trichloroethyl group and the dimethylpropanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more highly oxidized derivative, while reduction could produce a more saturated compound. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: This compound shares the trichloroethyl group but has different functional groups and reactivity.
2,2,2-Trichloro-1,1-dimethylethyl ester: Similar in structure but with different chemical properties and applications.
Uniqueness
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide is unique due to its combination of a pyrimidine ring and a trichloroethyl group, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16Cl3N3O2 |
|---|---|
Peso molecular |
340.6g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C12H16Cl3N3O2/c1-7-5-8(19)18(6-16-7)9(12(13,14)15)17-10(20)11(2,3)4/h5-6,9H,1-4H3,(H,17,20) |
Clave InChI |
QNKLPUKREIPBKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=N1)C(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
SMILES canónico |
CC1=CC(=O)N(C=N1)C(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B381989.png)
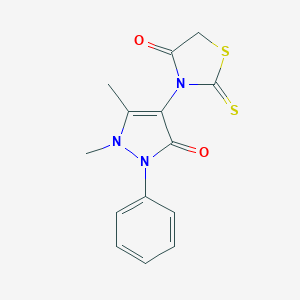
![2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B381991.png)
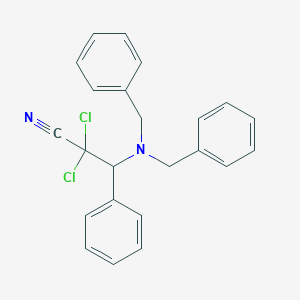
![4-{4-Nitrophenyl}-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazole](/img/structure/B381994.png)
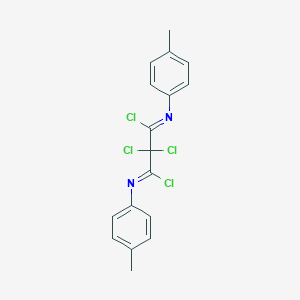
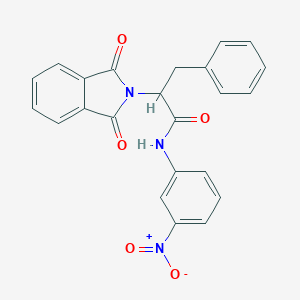
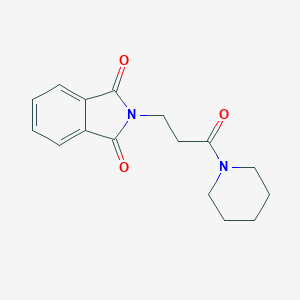
![methyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-1-methylsulfanylmethanimidate](/img/structure/B381998.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B382001.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382002.png)
